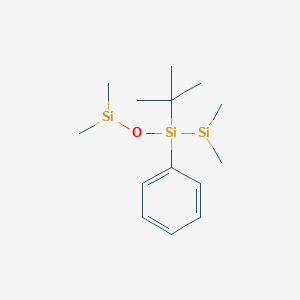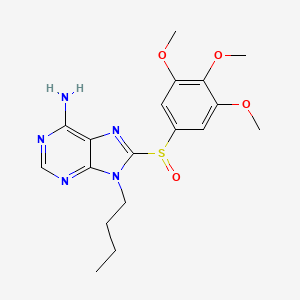
9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives and substituted benzene compounds. The key steps may include:
Alkylation: Introduction of the butyl group to the purine ring.
Sulfinylation: Attachment of the sulfinyl group to the benzene ring.
Methoxylation: Introduction of methoxy groups to the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine or benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, purine derivatives are often studied for their interactions with enzymes and nucleic acids. This compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medicinal applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action for 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Caffeine: A stimulant that also belongs to the purine class.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
The uniqueness of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other purine derivatives.
Propiedades
Número CAS |
827302-62-5 |
|---|---|
Fórmula molecular |
C18H23N5O4S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine |
InChI |
InChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21) |
Clave InChI |
LFRDOBXEBOUJJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


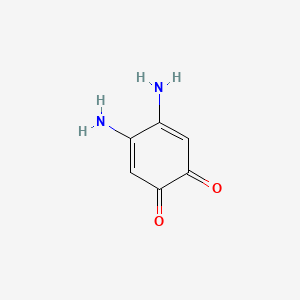
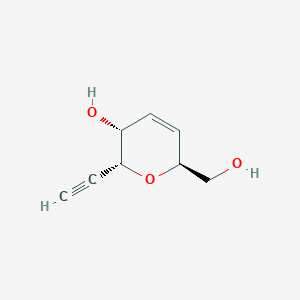
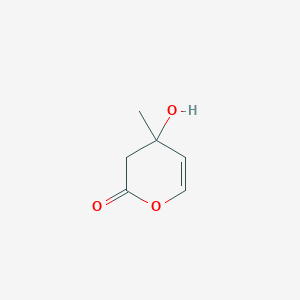
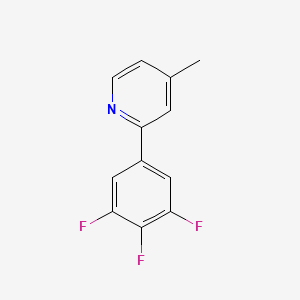
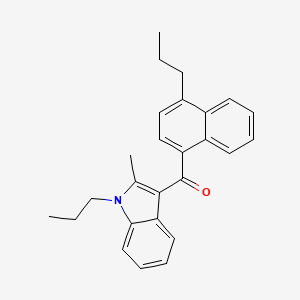
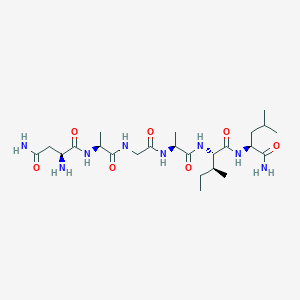
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
